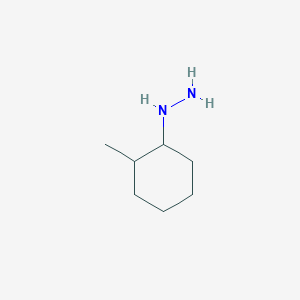

(2-Methylcyclohexyl)hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methylcyclohexyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-4-2-3-5-7(6)9-8/h6-7,9H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUXYOWDRGZHTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600289 | |

| Record name | (2-Methylcyclohexyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45659-67-4 | |

| Record name | (2-Methylcyclohexyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Hydrazine and Substituted Hydrazine Chemistry in Organic Synthesis and Medicinal Chemistry

Hydrazine (B178648) (N₂H₄) and its substituted derivatives are a versatile class of compounds with a rich history in chemical sciences. wikipedia.orgresearchgate.net Their utility spans a wide range of applications, from industrial processes to the synthesis of complex organic molecules. wikipedia.orgslideshare.net

In organic synthesis , hydrazines are well-known for their role in fundamental reactions such as the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group. wikipedia.org They also serve as precursors for the synthesis of a multitude of nitrogen-containing heterocyclic compounds, which are core structures in many biologically active molecules. rsc.orgrsc.org The electron-rich nature of the hydrazine moiety allows it to participate in both polar and radical reactions, making it a valuable tool for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgbiorxiv.org Modern synthetic methods continue to expand the utility of hydrazines, with developments in transition-metal-catalyzed cross-coupling reactions and photochemical applications. rsc.orgorganic-chemistry.org

In medicinal chemistry , the hydrazine scaffold is a key "pharmacophore" found in numerous therapeutic agents. slideshare.netbiorxiv.org The ability of the hydrazine group to act as a hydrogen bond donor and acceptor, as well as its capacity to be metabolically activated, has been exploited in the design of various drugs. biorxiv.orgajgreenchem.com Substituted hydrazines are integral to the structure of compounds with a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective properties. ontosight.aibohrium.comnih.gov The development of drugs containing pyrazole (B372694) and indazole rings, often synthesized from hydrazine precursors, highlights the enduring importance of this chemical class in drug discovery. rsc.orgnih.govorganic-chemistry.org For instance, the synthesis of 3-aminoindazoles, important templates for kinase inhibitors, often involves hydrazine derivatives. organic-chemistry.org

Historical Trajectories and Milestones in the Research of Cycloalkylhydrazine Compounds

The study of hydrazine (B178648) and its derivatives dates back to the late 19th century, with Emil Fischer's work on organic hydrazine derivatives being a notable early contribution. researchgate.net While initial research focused on simpler aryl and alkyl hydrazines, the exploration of cycloalkylhydrazines represents a more specialized branch of this field.

The development of synthetic methodologies has been a key driver in the study of cycloalkylhydrazines. Early methods for preparing these compounds were often extensions of general hydrazine synthesis techniques. However, the unique steric and electronic properties of cycloalkyl groups necessitated the development of more tailored approaches. Research into the conformational analysis of cyclohexane (B81311) derivatives in the mid-20th century provided a theoretical framework for understanding the stereochemistry of substituted cycloalkylhydrazines, such as the cis and trans isomers of (2-Methylcyclohexyl)hydrazine.

More recently, computational chemistry has provided new tools for studying the properties of cycloalkylhydrazines. Studies on the N-N bond dissociation enthalpies of various hydrazine derivatives, including cycloalkylhydrazines, have offered deeper insights into their reactivity and stability. acs.orgresearchgate.net

Conceptual Frameworks for Investigating the 2 Methylcyclohexyl Hydrazine Moiety in Complex Molecular Systems

Established Synthetic Pathways for Mono- and Di-substituted Hydrazines

Optimization of Raschig-Type Syntheses for Cyclohexylhydrazine (B1595531) Derivatives

The Raschig process, a cornerstone of industrial hydrazine synthesis, involves the reaction of chloramine (B81541) with ammonia. googleapis.com This method has been adapted for the production of N-substituted hydrazines by reacting chloramine with primary or secondary amines. acs.orgresearchgate.net The synthesis of alkyl-substituted hydrazines via this modified Raschig synthesis is influenced by several factors, including the amine-to-chloramine ratio and the presence of a base. acs.org

Investigations have shown that primary amines, which are more basic than ammonia, react more readily with chloramine to yield N-substituted hydrazines. acs.org For the synthesis of methylhydrazine, yields are critically dependent on the concentration of gelatin, which acts as an inhibitor to prevent the decomposition of chloramine. acs.org The reaction is typically faster than the corresponding reaction with ammonia, and lower molar ratios of amine to chloramine are required to achieve maximum yields. acs.org However, the process can be hampered by side reactions, such as the reaction of the desired hydrazine product with the starting chloramine, which reduces yield. googleapis.com The stability of the chloramine intermediate is a crucial factor, as it can decompose, especially in the presence of excess hydroxide (B78521) ions or certain metal catalysts. researchgate.netsdu.dk

Table 1: Factors Influencing Raschig-Type Synthesis of Alkylhydrazines

| Parameter | Effect on Yield | Reference |

|---|---|---|

| Amine/Chloramine Ratio | Lower ratios are effective compared to ammonia. | acs.org |

| Gelatin | Acts as an inhibitor, preventing chloramine decomposition and increasing yield. | acs.org |

| Base Concentration | High hydroxide concentration can decrease chloramine stability. | researchgate.net |

Direct Alkylation and Cyclization Approaches

Direct alkylation of hydrazine and its derivatives is a primary method for synthesizing substituted hydrazines. researchgate.net This approach often involves the reaction of a hydrazine derivative with an alkyl halide. researchgate.net A significant challenge in hydrazine alkylation is controlling selectivity, as multiple nitrogen atoms are available for reaction. acs.org

To address this, methods using protecting groups have been developed. For instance, a protected hydrazine like phenyl-tert-butyl-hydrazinecarboxylate can be metalated using a strong base such as n-butyllithium (n-BuLi) to form a stable nitrogen dianion. d-nb.infoacs.orgorganic-chemistry.org This dianion can then react with an alkylating agent. d-nb.infoacs.org This technique allows for selective mono- or dialkylation. The reactivity of the alkylating agent is dependent on the leaving group (I > Br > Cl) and steric hindrance. d-nb.infoacs.org

Another strategy is the reductive alkylation of hydrazine derivatives. This can be achieved using reagents like α-picoline-borane, which facilitates the one-pot synthesis of N-alkylhydrazine derivatives. organic-chemistry.org

Cyclization reactions represent an alternative pathway. For example, the synthesis of cyclohexylhydrazine can be initiated by the condensation of cyclohexanone (B45756) with a carbazate, such as tert-butyl carbazate, to form a hydrazone. researchgate.net Subsequent reduction of the hydrazone yields the corresponding hydrazine derivative. researchgate.net

Stereoselective Synthesis of Chiral this compound Isomers

The synthesis of specific stereoisomers of this compound requires precise control over the formation of chiral centers. This involves both enantioselective approaches to establish the absolute stereochemistry and diastereoselective methods to control the relative stereochemistry of the substituents on the cyclohexane ring.

Enantioselective Approaches to Methylcyclohexylhydrazine Derivatives

The asymmetric synthesis of chiral hydrazines is often achieved through the hydrogenation of hydrazones derived from a chiral source or by using chiral catalysts. researchgate.net Transition metal-catalyzed asymmetric hydrogenation of hydrazones has emerged as a direct and efficient method. researchgate.netacs.org For instance, nickel and rhodium complexes have been successfully used as catalysts, achieving high yields and excellent enantioselectivities. researchgate.netacs.org

Another powerful technique involves the use of chiral auxiliaries. Chiral N-acylhydrazones can undergo stereoselective radical additions, providing a pathway to chiral amines and, by extension, hydrazines. nih.gov Similarly, chiral N-amino cyclic carbamate (B1207046) (ACC) hydrazones can be deprotonated and alkylated with high stereoselectivity. duke.edu The choice of a rigid, camphor-derived auxiliary can effectively control the facial selectivity of the electrophilic attack on the azaenolate intermediate. duke.edu

Biocatalysis also offers a promising route. Imine reductases (IREDs) have been engineered to catalyze the reductive amination of carbonyls with hydrazines, producing substituted N-alkylhydrazines. nih.gov This enzymatic approach can provide access to chiral hydrazine derivatives under mild conditions. nih.gov

Table 2: Comparison of Enantioselective Methods for Hydrazine Synthesis

| Method | Key Feature | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Ni-catalyzed Asymmetric Hydrogenation | Direct hydrogenation of hydrazones | Up to 99.4% | researchgate.net |

| Pd-catalyzed Asymmetric Hydrogenation | For trifluoromethyl substituted hydrazines | Up to 97% | acs.org |

| Rh-catalyzed Asymmetric Hydrogenation | Applicable to various protecting groups | Good to excellent | acs.org |

| Chiral Auxiliary (ACC) Alkylation | High diastereoselectivity prior to auxiliary removal | >98% dr | duke.edu |

Diastereoselective Control in Cyclohexane Ring Substitution

Controlling the diastereoselectivity in the synthesis of 1,2-disubstituted cyclohexanes like this compound is crucial for obtaining the desired cis or trans isomer. The stereochemical outcome is often dictated by the synthetic route and reaction mechanism.

One strategy involves the iridium-catalyzed asymmetric hydrogenation of appropriately substituted cyclohexene (B86901) precursors. This method can produce cis-1,2-disubstituted cyclohexanes with exceptional diastereoselectivity (>99% cis). researchgate.net Intramolecular ene reactions of 1,7-dienes have also been shown to yield trans-1,2-disubstituted cyclohexanes with very high selectivity. dntb.gov.ua

Furthermore, cascade reactions can be employed to construct highly substituted cyclohexane rings with defined stereochemistry. For example, an imidazole-mediated [2 + 2 + 2] annulation has been developed for the diastereoselective synthesis of multiply substituted cyclohexanes. consensus.app Similarly, a double Michael addition of curcumins to arylidenemalonates, catalyzed by a phase transfer catalyst, can lead to functionalized cyclohexanones with complete diastereoselectivity in many cases. nih.gov These cyclohexanone intermediates can then be further functionalized to the desired hydrazine.

The use of chiral auxiliaries, such as (S,S)-cyclohexane-1,2-diol, can also direct the diastereoselective alkylation of precursors, which can then be converted to the final product. acs.org

Catalytic Methods in this compound Synthesis

Catalysis plays a pivotal role in the modern synthesis of substituted hydrazines, offering efficiency and selectivity. Both transition metal catalysis and biocatalysis are prominent.

Palladium-catalyzed cross-coupling reactions are widely used. For instance, the coupling of arylhydrazines with aryl tosylates or allyl acetates provides routes to N,N-disubstituted hydrazines. organic-chemistry.org Copper-catalyzed N-arylation of hydrazides is another effective method. organic-chemistry.org Recently, palladium complexes with N-heterocyclic carbene (NHC) ligands have been shown to be highly active pre-catalysts for the diboration and silaboration of azobenzenes, yielding functionalized hydrazines under mild conditions. nih.gov

Asymmetric hydrogenation, as mentioned previously, relies heavily on chiral transition metal catalysts. Complexes of rhodium, nickel, and palladium with chiral phosphine (B1218219) ligands are instrumental in the enantioselective reduction of hydrazones to chiral hydrazines. researchgate.netacs.orgacs.org

Biocatalysis, particularly with enzymes like imine reductases (IREDs), is an emerging green and sustainable approach. nih.gov IREDs can catalyze the reductive hydrazination of carbonyl compounds to form substituted hydrazines. nih.gov By incorporating a hydrogenase cofactor regeneration system, these processes can be made more atom-efficient and scalable. nih.gov

Palladium-Catalyzed Carbon-Nitrogen Coupling Reactions involving Hydrazines

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a cornerstone in the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of a wide array of arylated amines. acs.orgnih.gov This methodology has been extended to the use of hydrazines as nucleophilic partners, providing a powerful route to N-arylhydrazines, which are crucial precursors for many heterocyclic compounds and pharmacologically active molecules. nih.govrsc.org

The direct coupling of hydrazine or its derivatives with aryl halides and pseudohalides (like triflates) is a common and highly efficient method for creating the foundational C-N bond in hydrazine analogues. benthamscience.comresearchgate.net These reactions typically employ a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in combination with a phosphine ligand. benthamscience.com The choice of ligand is critical for the reaction's success, with bulky, electron-rich ligands like 1,1'-bis(diphenylphosphino)ferrocene (DPPF) and Josiphos derivatives showing high efficacy. rsc.orgbenthamscience.com The reaction is performed in the presence of a base, such as sodium tert-butoxide (NaOtBu) or potassium hydroxide (KOH), to facilitate the deprotonation of the hydrazine nucleophile. researchgate.net

A significant advancement in this area involves the use of hydrazine surrogates to enhance safety and handling. Benzophenone (B1666685) hydrazone is a widely used alternative to hydrazine hydrate (B1144303). acs.orgsioc-journal.cn It is a stable, crystalline solid that is safer to handle than volatile and explosive hydrazine. acs.org The palladium-catalyzed coupling of benzophenone hydrazone with aryl halides proceeds under standard Buchwald-Hartwig conditions. The resulting aryl hydrazone product can then be easily hydrolyzed under mild acidic conditions to yield the desired aryl hydrazine, releasing the benzophenone by-product. sioc-journal.cn This two-step approach provides an indirect but more practical pathway to access aryl hydrazines from less toxic reagents. sioc-journal.cn

Mechanistic studies have revealed that the catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the hydrazine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. nih.gov The development of more robust catalysts and ligands continues to broaden the scope of this reaction, allowing for the coupling of a diverse range of (hetero)aryl chlorides and bromides with catalyst loadings as low as 100 ppm. nih.govresearchgate.net

Table 1: Examples of Palladium-Catalyzed N-Arylation of Hydrazine and its Surrogates

| Catalyst/Ligand | Hydrazine Source | Coupling Partner | Base | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ / BINAP | Benzophenone Hydrazone | Aryl Bromides | NaOtBu | Toluene | Broad scope for N-arylation using a hydrazine surrogate. | acs.org |

| Pd₂(dba)₃ / DPPF | Substituted Hydrazines | Aryl Halides | NaOtBu | Toluene | Effective for coupling various secondary amines, applicable to hydrazine analogues. | benthamscience.com |

| Pd(OAc)₂ / AdBrettPhos | Hydrazine | (Hetero)aryl Chlorides/Bromides | KOH | tAmylOH | Low catalyst loadings (100 ppm) and use of a weaker, cheaper base (KOH). | researchgate.net |

| Pd(OAc)₂ / Xantphos | Benzophenone Hydrazone | Aryl Chlorides | NaOtBu | tBuOH | Demonstrates the utility of tBuOH as a solvent system for C-N coupling. | sioc-journal.cn |

| Pd(dba)₂ / Josiphos | Hydrazine | 2-Alkynylbromoarenes | NaOtBu | Toluene | First report of using hydrazine as a coupling partner in a cross-coupling/cyclization cascade to form indoles. | rsc.org |

Other Transition Metal-Catalyzed Syntheses

While palladium has been a dominant force in C-N cross-coupling chemistry, other transition metals such as nickel, copper, and iridium have emerged as powerful alternatives for the synthesis of substituted hydrazines and their analogues. researchgate.netorganic-chemistry.orgsci-hub.se These metals offer different reactivity profiles, sometimes at a lower cost, and enable unique transformations not readily achieved with palladium.

Nickel-Catalyzed Asymmetric Hydrogenation: A highly effective method for producing chiral hydrazines involves the asymmetric hydrogenation of hydrazones, which are readily prepared from the condensation of ketones and hydrazines. researchgate.net Nickel-based catalysts have shown exceptional performance in this transformation. For instance, an efficient nickel-catalyzed asymmetric hydrogenation of hydrazones has been developed, affording chiral hydrazines in up to 99% yield and with excellent enantioselectivity (up to 99.4:0.6 er). researchgate.net This method is particularly relevant for the synthesis of compounds like this compound, which contains chiral centers. The reaction typically requires a chiral ligand to induce asymmetry. researchgate.net

Copper-Catalyzed N-Arylation: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, represent one of the earliest methods for C-N bond formation and have seen a modern resurgence. Copper(I) oxide (Cu₂O) and copper(I) iodide (CuI) are effective catalysts for the N-arylation of hydrazine derivatives. organic-chemistry.org For example, copper-catalyzed addition of arylboronic esters to azodicarboxylates provides a route to protected arylated hydrazines under mild conditions with a high tolerance for various functional groups. organic-chemistry.org Another approach involves the CuI-catalyzed cross-coupling of aryl halides directly with hydrazine hydrate in water, highlighting a move towards more sustainable solvent systems. researchgate.net

Iridium-Catalyzed Asymmetric Hydrogenation: Similar to nickel, iridium complexes are also highly effective catalysts for the asymmetric hydrogenation of hydrazones. Chiral Ir-MaxPHOX-type catalysts have demonstrated high catalytic performance for a wide range of substrates, yielding optically active hydrazines. researchgate.net These reactions provide a direct and atom-economical route to enantiomerically enriched hydrazine derivatives.

Table 2: Overview of Non-Palladium Transition Metal-Catalyzed Syntheses of Hydrazine Analogues

| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Nickel | Asymmetric Hydrogenation | Hydrazones | Produces chiral hydrazines with high yield and enantioselectivity. | researchgate.net |

| Copper (CuI, Cu₂O) | N-Arylation (Ullmann/Chan-Lam type) | Aryl Halides, Arylboronic Esters + Hydrazine/Derivatives | Cost-effective metal; reactions can sometimes be performed in green solvents like water. | researchgate.netorganic-chemistry.org |

| Iridium | Asymmetric Hydrogenation | Hydrazones | Provides direct access to optically active hydrazines from prochiral precursors. | researchgate.net |

| Ruthenium | Borrowing Hydrogen | Acyl Hydrazides + Alcohols | Catalyzes N-alkylation of hydrazides using alcohols as alkylating agents. | organic-chemistry.org |

Green Chemistry Approaches in the Synthesis of this compound Derivatives

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly influencing the design of synthetic routes for hydrazine derivatives. rasayanjournal.co.in These approaches seek to create more sustainable and environmentally benign processes compared to traditional methods.

Alternative Energy Sources: Microwave irradiation and ultrasonication are two key technologies being applied to the synthesis of hydrazine derivatives. nih.govchemmethod.com Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes, increase product yields, and lower energy consumption. rasayanjournal.co.inchemmethod.com Similarly, ultrasound-promoted synthesis of hydrazine carboxamides in a water-glycerol solvent system was found to be much faster and more productive than conventional heating methods. nih.gov

Green Solvents and Catalysts: A major focus of green chemistry is the replacement of volatile and hazardous organic solvents. nih.gov Water and glycerol (B35011) are gaining attention as benign reaction solvents for the synthesis of hydrazine derivatives. nih.gov The use of organocatalysts, such as L-proline, also represents a green approach. L-proline is a non-toxic, reusable catalyst that can promote the synthesis of hydrazide derivatives under mild conditions, sometimes using solvent-free grinding methods. mdpi.com

Mechanochemistry and Solid-State Synthesis: Mechanochemical synthesis, which involves conducting reactions by grinding solid reactants together (often with a small amount of liquid, known as liquid-assisted grinding or LAG), can eliminate the need for bulk solvents. rsc.org This technique has been successfully applied to produce hydrazones in excellent yields (>99%). Solid-state melt reactions, where reactants are heated together without a solvent, offer another efficient and green alternative to solution-based synthesis. rsc.org

Electrochemical Methods: Electrochemical strategies offer a green alternative to chemical oxidants and reductants by using electricity to drive reactions. tandfonline.com For example, a copper-catalyzed electrochemical N-N coupling process has been developed for the synthesis of benzophenone azine, a precursor to hydrazine. This method exhibits a low overpotential, indicating high thermodynamic efficiency. acs.org

Table 3: Green Synthetic Methods for Hydrazine Derivatives

| Green Approach | Methodology | Advantages | Example Application | Reference |

|---|---|---|---|---|

| Alternative Energy | Microwave Irradiation | Shorter reaction times, higher yields, lower energy use. | Preparation of 4-hydroxybenzoic acid hydrazide. | chemmethod.com |

| Alternative Energy | Ultrasonication | Faster reactions, increased productivity, use of green solvents. | Synthesis of hydrazine carboxamides in water-glycerol. | nih.gov |

| Solvent-Free | Mechanochemistry (Grinding) | Eliminates or minimizes solvent use, high yields. | Synthesis of hydrazones from hydrazides and aldehydes. | rsc.org |

| Alternative Catalysis | Organocatalysis | Use of reusable, non-toxic catalysts like L-proline. | Grinding synthesis of hydrazide derivatives. | mdpi.com |

| Alternative Solvents | Water/Glycerol | Environmentally benign, safe, and inexpensive solvents. | Ultrasound-assisted synthesis of hydrazine carboxamides. | nih.gov |

| Electrosynthesis | Electrochemical Coupling | Avoids chemical oxidants, high thermodynamic efficiency. | Copper-catalyzed synthesis of benzophenone azine. | acs.org |

Spectroscopic Characterization Techniques for Complex Hydrazine Structures

Spectroscopic methods are indispensable tools for probing the molecular architecture of complex hydrazine derivatives. These techniques provide insights into the connectivity of atoms, their spatial relationships, and the dynamic processes that these molecules undergo in solution.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural and dynamic analysis of organic molecules in solution. copernicus.orgnih.gov It allows for the precise determination of stereochemistry and the quantification of conformational dynamics. copernicus.orgscienceopen.com

Proton (¹H) NMR spectroscopy is particularly powerful for studying dynamic processes such as nitrogen inversion and ring-flipping in this compound systems. researchgate.netvu.nl The rate of these processes significantly influences the appearance of the ¹H NMR spectrum.

At room temperature, the cyclohexane ring in many substituted cyclohexanes undergoes rapid ring-flipping, which averages the signals of axial and equatorial protons, resulting in a single, time-averaged signal. youtube.comdocbrown.info However, at low temperatures, this ring inversion can be slowed down, allowing for the observation of separate signals for the axial and equatorial protons. youtube.com This phenomenon is a classic example of dynamic NMR spectroscopy. vu.nl

Furthermore, the nitrogen atoms in hydrazine can undergo pyramidal inversion, a process that interconverts the lone pair between two spatial orientations. scispace.comd-nb.info In certain molecular environments, this inversion can be restricted, leading to distinct NMR signals for substituents near the nitrogen. scispace.comresearchgate.net For instance, in some complex hydrazine derivatives, the lone pair on the exocyclic nitrogen may adopt a preferred anti-orientation, leading to specific shielding effects on nearby protons, which can be observed in the ¹H NMR spectrum. scispace.com The study of N-(cycloalkylamino) imides has demonstrated that an sp³ non-inverting geometry of nitrogen can be stabilized and characterized by ¹H NMR. scispace.com

The chemical shifts of the cyclohexyl protons in this compound derivatives can provide valuable information about their conformation. scispace.com For example, the upfield or downfield shift of specific proton signals can indicate their proximity to anisotropic groups within the molecule. scispace.com Variable temperature ¹H NMR studies can be employed to determine the energy barriers associated with these conformational changes. copernicus.org

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| CH₃ | 0.95 | d | 6.5 | Methyl group on cyclohexane ring |

| Cyclohexyl CH₂ | 0.7-1.6 | m | - | Methylene (B1212753) protons |

| Cyclohexyl CH | 2.75 | m | - | Methine proton adjacent to hydrazine |

| NH | Varies | br s | - | Hydrazine protons |

| NH₂ | Varies | br s | - | Hydrazine protons |

Note: The specific chemical shifts and coupling constants can vary depending on the solvent, temperature, and the specific derivative being studied. The data presented here is illustrative.

While ¹H NMR provides information about proton environments, Carbon-13 (¹³C) NMR spectroscopy offers direct insight into the carbon skeleton of the molecule. organicchemistrydata.org Techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons. magritek.com

Table 2: Key 2D NMR Correlations for Structural Elucidation

| 2D NMR Experiment | Information Provided | Application to this compound |

|---|---|---|

| COSY | ¹H-¹H scalar coupling | Establishes the connectivity of protons within the cyclohexane ring and the methyl group. |

| HSQC | ¹H-¹³C one-bond correlation | Assigns each proton to its directly attached carbon atom. |

| HMBC | ¹H-¹³C long-range correlation | Confirms the connectivity between the methyl group and the cyclohexane ring, and between the cyclohexane ring and the hydrazine moiety. |

Advanced Mass Spectrometry for Molecular Architecture Confirmation

Advanced mass spectrometry (MS) techniques play a pivotal role in confirming the molecular weight and elemental composition of this compound and its derivatives. unipd.it High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. unipd.it

Fragmentation patterns observed in the mass spectrum can offer valuable structural information. aip.org The way the molecule breaks apart upon ionization can reveal the nature of its constituent parts and how they are connected. For instance, the loss of specific fragments can correspond to the methyl group or parts of the cyclohexane ring, providing further evidence for the proposed molecular architecture.

Solid-State Structural Investigations via X-ray Crystallography

While NMR and MS provide detailed information about the structure and dynamics in solution, X-ray crystallography offers a definitive picture of the molecule's three-dimensional structure in the solid state. springerprofessional.deresearchgate.net This technique is the gold standard for determining the precise arrangement of atoms in a crystalline solid. springernature.com

Determination of Absolute Configuration and Crystal Packing in Derivatives

For chiral molecules like this compound, which has stereocenters, determining the absolute configuration is crucial. d-nb.info Single-crystal X-ray diffraction is a powerful method for unambiguously establishing the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. springernature.comtaylorandfrancis.comresearchgate.net The analysis of anomalous dispersion effects in the diffraction data allows for the assignment of the absolute configuration. researchgate.net

In cases where obtaining a single crystal of the parent compound is challenging, the formation of derivatives or co-crystals with a known chiral probe can be an effective strategy. d-nb.infonih.gov Microcrystal electron diffraction (MicroED) has also emerged as a powerful technique for determining the absolute configuration from very small crystals. d-nb.infonih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(cyclopentylamino) imide |

Hydrogen Bonding Networks and Intermolecular Interactions

The this compound molecule, possessing both hydrogen bond donors (the N-H groups of the hydrazine moiety) and lone pair-possessing hydrogen bond acceptors (the nitrogen atoms), is capable of forming significant intermolecular hydrogen bonds. These interactions are crucial in dictating the physical properties of the substance in condensed phases (solid and liquid) and its interactions with other molecules. The primary hydrogen bond is of the N-H···N type, leading to the formation of dimers, chains, or more complex three-dimensional networks in the solid state.

The types of intermolecular interactions expected for this compound are summarized in the table below.

| Interaction Type | Donor | Acceptor | Typical Strength | Relevance |

| Hydrogen Bond | Hydrazine (N-H) | Hydrazine (N) | Strong | Primary interaction governing aggregation and crystal packing. chemrxiv.org |

| Dipole-Dipole | Hydrazine moiety | Hydrazine moiety | Moderate | Arises from the permanent dipole of the polar hydrazine group. saskoer.calibretexts.org |

| London Dispersion | Entire Molecule | Entire Molecule | Weak but Cumulative | Significant due to the surface area of the cyclohexyl ring. libretexts.org |

Computational Structural Analysis and Prediction

To complement experimental data and to probe structures and energies that may be difficult to observe directly, computational chemistry offers powerful predictive tools. Methods like Density Functional Theory (DFT) and Molecular Mechanics (MM) are instrumental in mapping the conformational possibilities and electronic properties of this compound.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Conformational Preferences

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. znaturforsch.commdpi.com It is widely applied to predict the ground state geometry of molecules with high accuracy by approximating the solutions to the Schrödinger equation. For this compound, DFT calculations are essential for determining the relative stabilities of its various stereoisomers and conformers.

The key conformational questions for this molecule involve:

The orientation of the methyl group on the cyclohexane ring: The methyl group can be in either an axial or an equatorial position. The equatorial position is generally more stable to avoid 1,3-diaxial interactions. sinica.edu.tw

The orientation of the hydrazine group: This group can also be axial or equatorial.

Rotation around the C-N and N-N bonds: These rotations lead to different spatial arrangements of the hydrazine hydrogens.

DFT calculations can optimize the geometry for each possible conformer (e.g., cis/trans isomers with equatorial/axial substituents) and calculate their corresponding electronic energies. The conformer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant at equilibrium. researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

A typical DFT study on this compound would yield data similar to that presented in the hypothetical table below, comparing the relative energies of the most likely conformers of the trans isomer.

| Conformer (trans-isomer) | Methyl Group Position | Hydrazine Group Position | Calculated Relative Energy (kJ/mol) | Predicted Population (at 298 K) |

| 1 | Equatorial | Equatorial | 0.00 | ~95% |

| 2 | Equatorial | Axial | 7.80 | ~4% |

| 3 | Axial | Equatorial | 7.45 | ~1% |

| 4 | Axial | Axial | 15.50 | <0.1% |

| Note: These values are illustrative examples of what a DFT calculation would predict, showing the strong preference for the di-equatorial conformer. |

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

While DFT is excellent for calculating static, minimum-energy structures, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to explore the broader conformational landscape and the time-dependent behavior of the molecule. numberanalytics.commdpi.com

Molecular Mechanics (MM): MM methods use classical physics (a "force field") to calculate the potential energy of a molecule as a function of its atomic coordinates. numberanalytics.comresearchgate.net Force fields are sets of parameters that describe bond stretching, angle bending, torsional strains, and non-bonded interactions (van der Waals and electrostatic). researchgate.net MM is computationally much faster than DFT, allowing for the rapid evaluation of the energies of thousands of different conformations. uncst.go.ug This is particularly useful for flexible molecules like this compound, with its ring puckering and multiple rotatable bonds. A conformational search using MM can identify all low-energy minima on the potential energy surface, which can then be further analyzed using higher-level DFT calculations. wuxiapptec.com

Molecular Dynamics (MD): MD simulations build upon the MM force field by solving Newton's equations of motion for the atoms in the system over time. mdpi.comnih.gov This provides a trajectory that describes the positions and velocities of the atoms, effectively simulating the molecule's natural movements and vibrations at a given temperature. For this compound, an MD simulation can reveal:

The rates of conformational changes, such as the chair-flip of the cyclohexane ring.

The flexibility of the hydrazine substituent.

The dynamic nature of the hydrogen bonding network in a condensed phase or in solution. rsc.org

MD simulations are crucial for understanding how the molecule behaves in a realistic environment, providing insights into its dynamic stability and how it might interact with other molecules over time. scispace.com

| Computational Method | Primary Application for this compound | Key Outputs | Computational Cost |

| Density Functional Theory (DFT) | Accurate ground state geometry and relative energies of a few key conformers. | Optimized bond lengths/angles, electronic energy, dipole moment. | High |

| Molecular Mechanics (MM) | Rapid exploration of a wide range of possible conformations. | Potential energy surface, identification of many local energy minima. | Low |

| Molecular Dynamics (MD) | Simulation of molecular motion and flexibility over time. | Atomic trajectories, conformational transition rates, interaction dynamics. | Moderate to High |

Reactivity Studies and Mechanistic Investigations of 2 Methylcyclohexyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The reactivity of (2-Methylcyclohexyl)hydrazine is fundamentally influenced by the nucleophilic character of its hydrazine group. The presence of lone pairs of electrons on the two adjacent nitrogen atoms makes it a potent nucleophile. However, its reactivity is modulated by both electronic and steric factors imparted by the 2-methylcyclohexyl substituent.

Impact of Cyclohexyl Substitution on Hydrazine Nucleophilicity

The 2-methylcyclohexyl group attached to the hydrazine moiety exerts a significant influence on its nucleophilicity. This influence is a combination of electronic and steric effects.

Electronic Effects: Alkyl groups, like the methylcyclohexyl group, are generally electron-donating through an inductive effect. This increases the electron density on the nitrogen atoms, thereby enhancing the nucleophilicity of the hydrazine. Studies comparing various amines and hydrazines have shown that methylation at the α-position increases reactivity. researchgate.net

Steric Effects: The bulky nature of the cyclohexyl ring, further augmented by the methyl group at the 2-position, introduces steric hindrance. This bulkiness can impede the approach of the nucleophilic nitrogen to an electrophilic center, potentially slowing down reaction rates compared to less hindered hydrazines like methylhydrazine. This is a common phenomenon where bulky substituents decrease nucleophilicity. masterorganicchemistry.com

Condensation Reactions and Iminimine Formation

A hallmark reaction of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones, which contain a C=N-N linkage. wikipedia.orgnumberanalytics.com These reactions are fundamental in organic synthesis.

Formation of Hydrazones and Azines from Carbonyl Compounds

This compound readily reacts with aldehydes and ketones to yield the corresponding (2-Methylcyclohexyl)hydrazones. The reaction mechanism involves the nucleophilic attack of the hydrazine's terminal nitrogen atom on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.com This process is typically catalyzed by acid. numberanalytics.com

Under certain conditions, particularly with an excess of the carbonyl compound, the initially formed hydrazone can react further to form an azine (R₂C=N-N=CR₂). wikipedia.orgwikipedia.org Conversely, reacting a hydrazone with excess hydrazine can be a method to prepare simple N-unsubstituted hydrazones from more complex ones. researchgate.net The formation of hydrazones is a versatile reaction applicable to a wide range of carbonyl compounds. google.comnih.gov

Interactive Table: Hydrazone Formation from Various Carbonyls

| Carbonyl Reactant | Hydrazine Reactant | Product | Typical Conditions |

| Acetone | This compound | Acetone (2-methylcyclohexyl)hydrazone | Acid or base catalysis, reflux |

| Benzaldehyde | This compound | Benzaldehyde (2-methylcyclohexyl)hydrazone | Mild acid, room temperature |

| Cyclohexanone (B45756) | This compound | Cyclohexanone (2-methylcyclohexyl)hydrazone | Ethanol, reflux |

Chemo- and Regioselectivity in Condensation Processes

Chemoselectivity: In molecules containing multiple electrophilic sites, this compound can exhibit chemoselectivity. Aldehydes are generally more reactive towards hydrazines than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. nih.gov Therefore, in a molecule containing both an aldehyde and a ketone group, the hydrazine will preferentially react with the aldehyde. Iodine has been used as a catalyst to promote rapid and chemoselective formation of symmetrical azines from carbonyl compounds and hydrazine hydrate (B1144303). researchgate.net

Regioselectivity: For an unsymmetrical substituted hydrazine like this compound, there are two non-equivalent nitrogen atoms. The terminal, unsubstituted -NH₂ group is generally more nucleophilic and less sterically hindered than the substituted nitrogen atom. Consequently, in condensation reactions with carbonyls, the nucleophilic attack almost exclusively occurs via the terminal nitrogen, leading to the formation of N-(2-Methylcyclohexyl)hydrazones. This regioselectivity is a common feature in the reactions of monosubstituted hydrazines. researchgate.netpsu.edu Mechanistic studies on related catalytic systems have highlighted how intermediates and reaction pathways can be controlled to achieve high selectivity. nih.gov

Reduction and Oxidation Chemistry of the Hydrazine Functional Group

The hydrazine moiety in this compound can undergo both reduction and oxidation, leading to different classes of compounds. libretexts.org

Reduction: The N-N single bond in hydrazines can be cleaved by reduction to yield two separate amine molecules. Common methods for this transformation include catalytic hydrogenation (e.g., using Raney Nickel or PtO₂) or chemical reduction with reagents like zinc in acid or titanium(III) trichloride. researchgate.netpsu.edu The reduction of this compound would be expected to yield a mixture of 2-methylcyclohexylamine (B147291) and ammonia. The reduction of hydrazones, a derivative of hydrazines, is a clean method for producing 1,1-dialkylated hydrazines. wikipedia.org Biocatalytic methods using imine reductases have also been developed for the reductive amination of carbonyls with hydrazines to form substituted hydrazine products. nih.gov

Oxidation: Oxidation of hydrazines can lead to various products depending on the oxidizing agent and reaction conditions. Mild oxidation of 1,2-disubstituted hydrazines can yield azo compounds (R-N=N-R'). The oxidation of 1,1-disubstituted hydrazines can produce diazenium (B1233697) ions and, in some cases, tetrazenes. acs.org Stronger oxidation can cleave the N-N bond. The electrochemical oxidation of substituted hydrazines has been studied, revealing that methylhydrazine undergoes a four-electron oxidation to nitrogen and methanol, while 1,1-dimethylhydrazine (B165182) undergoes a two-electron oxidation to a relatively stable diazene (B1210634) intermediate. utexas.edu The oxidation of the hydrazine functional group can also be catalyzed by various metal oxides. justia.comrsc.orgnih.gov

Interactive Table: Redox Reactions of the Hydrazine Moiety

| Reaction Type | Reagent/Catalyst | Expected Product from this compound |

| Reduction | H₂/Raney Ni | 2-Methylcyclohexylamine + Ammonia |

| Reduction | Zn/HCl | 2-Methylcyclohexylamine + Ammonia |

| Oxidation (mild) | H₂O₂ | (2-Methylcyclohexyl)diazene (unstable) |

| Oxidation (strong) | KMnO₄ | N-N bond cleavage products |

| Electrochemical Oxidation | Platinum electrode | Nitrogen, 2-methylcyclohexanol, other fragments |

Derivatization and Functionalization Strategies Based on 2 Methylcyclohexyl Hydrazine Scaffold

Synthesis of Hydrazide and Hydrazone Derivatives

The nucleophilicity of the hydrazine (B178648) group in (2-methylcyclohexyl)hydrazine is fundamental to its reactivity, enabling the straightforward synthesis of hydrazide and hydrazone derivatives. These reactions are foundational for creating new molecular entities with potential applications in various fields of chemical research.

Acylation and Sulfonylation Reactions

Acylation and sulfonylation of this compound lead to the formation of stable hydrazide and sulfonohydrazide derivatives, respectively. These reactions typically proceed by nucleophilic attack of the hydrazine nitrogen onto the electrophilic carbonyl or sulfonyl center.

Acylation involves the reaction of this compound with acylating agents such as acyl chlorides, anhydrides, or esters. The resulting N-acyl-(2-methylcyclohexyl)hydrazides are valuable intermediates in organic synthesis. ontosight.aiorganic-chemistry.orgmdpi.comresearchgate.net For instance, the reaction with an activated carboxylic acid, like isonicotinic acid, would yield the corresponding isonicotinoyl hydrazide derivative. ontosight.ai This process transforms the hydrazine into a more complex amide-like structure, which can serve as a precursor for further functionalization or as a target molecule itself. researchgate.net

Sulfonylation occurs when this compound is treated with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct. An environmentally benign method for the synthesis of sulfonyl hydrazides involves reacting a sulfonyl chloride with a hydrazine in water at an elevated temperature. ijghc.com This reaction produces N-sulfonyl-(2-methylcyclohexyl)hydrazides, which are key precursors for various chemical transformations.

| Reaction Type | Reagent Class | Product Class | General Reaction Scheme |

| Acylation | Acyl Halides, Anhydrides | Hydrazides | R-COCl + H₂N-NH-(C₇H₁₃) → R-CO-NH-NH-(C₇H₁₃) + HCl |

| Sulfonylation | Sulfonyl Chlorides | Sulfonohydrazides | R-SO₂Cl + H₂N-NH-(C₇H₁₃) → R-SO₂-NH-NH-(C₇H₁₃) + HCl |

Imine Formation with Aldehydes and Ketones

The reaction of this compound with aldehydes or ketones results in the formation of (2-methylcyclohexyl)hydrazones, which contain a C=N-N linkage. doi.orgnih.govresearchgate.netkvmwai.edu.in This condensation reaction is typically acid-catalyzed and proceeds with the elimination of a water molecule. The resulting hydrazones are often stable, crystalline compounds. nih.gov

A specific example includes the synthesis of methyl 2-(2-methylcyclohexyl-2-hydrazono)-4-phenylbut-3-ynoate, demonstrating the reactivity of this compound with a keto-ester to form a stable hydrazone derivative. doi.org The versatility of this reaction allows for the introduction of a wide variety of substituents into the final molecule, depending on the choice of the aldehyde or ketone starting material. researchgate.net These hydrazone derivatives are not only stable compounds in their own right but also serve as important intermediates for synthesizing heterocyclic compounds. nih.gov

| Carbonyl Compound | Product Class | General Reaction Scheme |

| Aldehyde (R'-CHO) | Aldehyde Hydrazone | R'-CHO + H₂N-NH-(C₇H₁₃) → R'-CH=N-NH-(C₇H₁₃) + H₂O |

| Ketone (R'-CO-R'') | Ketone Hydrazone | R'-CO-R'' + H₂N-NH-(C₇H₁₃) → R'R''C=N-NH-(C₇H₁₃) + H₂O |

Cyclization Reactions to Form Heterocyclic Compounds

The this compound scaffold is a valuable precursor for the synthesis of various heterocyclic systems. The dual nucleophilic nature of the hydrazine moiety allows it to react with bifunctional electrophiles to form stable rings.

Synthesis of Pyrazole (B372694), Thiadiazole, and Triazole Systems

Pyrazoles: Pyrazole rings can be synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound. youtube.combeilstein-journals.org In the context of the this compound scaffold, a derivative, 1-methyl-N-(2-methylcyclohexyl)-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide, has been synthesized. This highlights that the (2-methylcyclohexyl)amino group can be readily incorporated into a pyrazole structure, likely through the cyclization of a this compound derivative with a suitable 1,3-dielectrophile. nih.gov

Thiadiazoles: The synthesis of 1,3,4-thiadiazoles often proceeds from hydrazide or thiosemicarbazide (B42300) precursors. nih.govchemmethod.commdpi.com For example, a (2-methylcyclohexyl)hydrazide could be reacted with a sulfurating agent like Lawesson's reagent, or a (2-methylcyclohexyl)thiosemicarbazide could undergo oxidative cyclization to yield the corresponding 1,3,4-thiadiazole (B1197879) derivative. nih.govsmolecule.com

Triazoles: 1,2,4-Triazoles can be formed through various synthetic routes starting from hydrazines or their derivatives. organic-chemistry.orgchemistryjournal.netscispace.comnih.gov A common method involves the reaction of a hydrazine with formamide (B127407) under microwave irradiation. organic-chemistry.org Alternatively, hydrazides can be converted into 1,2,4-triazoles through multi-step sequences, for example, by reacting with an isothiocyanate to form a thiosemicarbazide, which is then cyclized. mdpi.com

| Heterocycle | Typical Precursors from this compound | Common Co-reagents |

| Pyrazole | This compound | 1,3-Dicarbonyl compounds |

| 1,3,4-Thiadiazole | (2-Methylcyclohexyl)carbohydrazide, (2-Methylcyclohexyl)thiosemicarbazide | Carbon disulfide, Thiophosgene |

| 1,2,4-Triazole | This compound, (2-Methylcyclohexyl)carbohydrazide | Formamide, Orthoesters, Nitriles |

Development of Novel Heterocyclic Scaffolds

Beyond the common five-membered heterocycles, the this compound scaffold can be used to construct more novel ring systems. An example is the synthesis of 3-(2-methylcyclohexyl)-1,2,3,4-oxatriazolium-5-olate. thieme-connect.de This mesoionic compound is formed from the corresponding (2-methylcyclohexyl)semicarbazide, which is a direct derivative of this compound. The synthesis involves nitrosation of the semicarbazide, which induces cyclization to the oxatriazole ring. thieme-connect.de Such unique heterocyclic systems are of interest for exploring new areas of chemical space.

Incorporation into Polymer Architectures and Materials

The this compound scaffold can be integrated into polymer science, although this application is less documented than its use in small molecule synthesis. One approach involves using derivatives of this scaffold as monomers or functional units in polymerization reactions. For example, thiosemicarbazones derived from chiral cyclohexyl ketones, such as (-)-menthone (B42992) which shares a similar structural motif, have been synthesized and their crystal structures show the formation of one-dimensional polymers through hydrogen bonding. iucr.org

Furthermore, polymer-supported synthesis has utilized the chiral properties related to the cyclohexyl scaffold. In one instance, a polymer-bound chiral auxiliary was used in an asymmetric synthesis, followed by cleavage with hydrazine to release a product containing a 2-methylcyclohexyl group. yorku.ca This suggests the potential for immobilizing this compound or its derivatives on a solid support to act as chiral ligands or synthons in materials science applications. yorku.ca

Applications in Advanced Organic Synthesis

(2-Methylcyclohexyl)hydrazine as a Stereochemical Auxiliary or Chiral Building Block

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the conversion of prochiral substrates into chiral products with high stereoselectivity. These auxiliaries, which are themselves enantiomerically pure, temporarily bond to a substrate, direct the stereochemical outcome of a subsequent reaction, and are then cleaved to yield the desired chiral molecule. Given its inherent chirality stemming from the substituted cyclohexane (B81311) ring, this compound is a promising candidate for use as a chiral auxiliary.

The utility of hydrazine (B178648) derivatives as chiral auxiliaries is well-established. For instance, in the synthesis of complex molecules, chiral hydrazines can be reacted with carbonyl compounds to form chiral hydrazones. These intermediates can then undergo stereoselective transformations, such as alkylation or reduction, where the bulky and stereochemically defined auxiliary directs the approach of reagents to one face of the molecule.

While direct studies on this compound as an auxiliary are not widely reported, the principles can be illustrated by the behavior of other chiral hydrazines in synthesis. The effectiveness of such an auxiliary is often determined by its ability to rigidly control the conformation of the transition state, a feature that the substituted cyclohexane ring in this compound could provide.

As a chiral building block, this compound can be incorporated directly into the final structure of a target molecule, imparting its inherent chirality. This approach is particularly valuable in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers are required for efficacy.

Role in Complex Molecule Synthesis and Natural Product Analogues

The synthesis of complex molecules, particularly natural products and their analogues, often requires precise control over stereochemistry. nih.gov Chiral hydrazines serve as valuable synthons in the construction of such intricate molecular architectures. ontosight.ai The structural motif of this compound could be particularly useful in the synthesis of compounds containing substituted cyclohexane rings, a common feature in many natural products.

The general strategy for creating analogues of natural products involves the systematic modification of a known bioactive molecule to explore the structure-activity relationship. chemrxiv.org The introduction of a this compound moiety could be a route to novel analogues with potentially enhanced or altered biological properties.

The synthesis of complex hydrazine derivatives is an active area of research, with methods being developed to allow for their controlled and selective formation. researchgate.net These methods could be applied to this compound to generate a variety of intermediates for use in the assembly of more complex targets.

Catalytic Applications of Hydrazine-Based Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis. nih.gov Hydrazine derivatives have been successfully employed as organocatalysts in a variety of transformations.

Hydrazine-Catalyzed Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique traditionally catalyzed by transition metals. However, the development of metal-free catalytic systems is of significant interest to avoid metal contamination in the resulting polymers. Hydrazine-based catalysts have shown considerable promise in this area. chemrxiv.orgnih.govresearchgate.netresearchgate.net

The general mechanism for hydrazine-catalyzed ROMP involves the in situ formation of a hydrazonium ion from the condensation of a hydrazine with an aldehyde initiator. This species then catalyzes the polymerization of strained cyclic olefins. While specific studies employing this compound in ROMP are not available, the potential exists for its use in developing new chiral organocatalysts for this transformation. The chiral environment provided by the 2-methylcyclohexyl group could, in principle, influence the stereochemistry of the resulting polymer.

Research in this field has demonstrated that bicyclic hydrazine catalysts are particularly effective for the ROMP of cyclobutenes, yielding polymers with controlled molecular weights and low dispersities. chemrxiv.orgnih.govresearchgate.netresearchgate.netchemrxiv.org

Organocatalytic Transformations utilizing Hydrazine Derivatives

Beyond ROMP, hydrazine derivatives are versatile organocatalysts for a range of other chemical transformations. These catalysts often operate through the formation of reactive intermediates such as hydrazones or azomethine imines.

For example, chiral hydrazine derivatives have been used to catalyze asymmetric Mannich reactions, Michael additions, and aza-Diels-Alder reactions. The stereochemical outcome of these reactions is dictated by the structure of the chiral hydrazine catalyst. The development of new catalysts based on the this compound scaffold could expand the toolbox of organocatalytic methods.

The table below summarizes some of the organocatalytic transformations where hydrazine derivatives have been successfully applied, highlighting the potential areas of application for this compound.

| Transformation | Type of Hydrazine Catalyst | Representative Substrates |

| Aza-Michael Addition | Camphorsulfonyl Hydrazines | Enals and N,O-protected hydroxylamines |

| Diels-Alder Reaction | Camphorsulfonyl Hydrazines | Dienes and Dienophiles |

| Ring-Opening Metathesis Polymerization (ROMP) | Bicyclic Hydrazines | Cyclobutenes |

| Carbonyl-Olefin Metathesis | Bicyclic Hydrazines | Alkenyl Aldehydes |

It is important to note that the data in this table is based on research on various hydrazine derivatives, and further investigation would be required to ascertain the efficacy of this compound in these specific transformations.

Advanced Theoretical and Computational Investigations of 2 Methylcyclohexyl Hydrazine and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (2-Methylcyclohexyl)hydrazine. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of the molecule's electronic landscape, which governs its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. researchgate.net By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can identify the most probable sites for electrophilic and nucleophilic attack. The HOMO represents the orbital from which an electron is most easily donated, while the LUMO is the orbital that most readily accepts an electron. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the hydrazine (B178648) group, specifically the lone pair of electrons on the terminal nitrogen atom, making this the primary site for electrophilic attack. The LUMO, conversely, would likely be distributed across the anti-bonding orbitals of the C-N and N-N bonds. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net Theoretical calculations on related alkylhydrazines support the notion that the electronic nature of the substituents significantly influences the energies of these frontier orbitals. researchgate.net

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 | Localized on the terminal NH2 group, indicating the primary site for electrophilic attack. |

| LUMO | +1.2 | Distributed across σ orbitals of C-N and N-N bonds, representing potential sites for nucleophilic attack. |

| HOMO-LUMO Gap | 7.0 | Suggests a relatively high kinetic stability for the saturated molecule. |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is crucial for understanding its intermolecular interactions. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting regions of positive and negative electrostatic potential. dtic.mil These maps are invaluable for predicting how a molecule will interact with other molecules, including biological targets.

In this compound, the MEP would show a region of strong negative potential (typically colored red) around the nitrogen atoms of the hydrazine group, corresponding to the high electron density of the lone pairs. This area represents the most likely site for hydrogen bonding and interactions with electrophiles. nih.gov The cyclohexyl ring, being composed of carbon and hydrogen atoms, would exhibit a more neutral or slightly positive potential (typically colored blue or green). A recent study on cyclohexyl sulfonamide derivatives utilized DFT calculations to analyze the electrostatic potential distribution, underscoring the utility of this method in understanding molecular interactions. nih.gov

| Atomic Site | Predicted Electrostatic Potential (kcal/mol) | Interpretation |

|---|---|---|

| Terminal Nitrogen (NH2) | -35 | Strongly negative potential, indicating a prime site for electrophilic attack and hydrogen bonding. |

| Cyclohexyl Ring Hydrogens | +15 | Positive potential, susceptible to interaction with nucleophilic species. |

| Methyl Group Hydrogens | +10 | Slightly positive potential. |

Thermochemical Properties and Energetic Profiles

Theoretical investigations into the dehydrogenation of methylcyclohexane (B89554) have provided insights into the energetic profiles of reactions involving the cyclohexyl moiety. researchgate.net Similar computational approaches can be applied to this compound to predict its decomposition pathways and the associated energy barriers.

| Property | Estimated Value | Method of Estimation |

|---|---|---|

| Standard Enthalpy of Formation (gas) | +110 kJ/mol | Group additivity methods based on data for substituted hydrazines and cyclohexanes. acs.org |

| N-N Bond Dissociation Energy | 260 kJ/mol | DFT calculations, consistent with values for other alkylhydrazines. |

In Silico Modeling for Structure-Activity Relationships (SAR)

In silico modeling plays a crucial role in modern drug discovery and materials science by establishing relationships between a molecule's structure and its activity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. jppres.com While specific QSAR studies on this compound are not widely reported, research on other hydrazine derivatives provides a framework for how such an analysis would be conducted. For instance, QSAR studies on benzylidene hydrazine benzamides have successfully identified key molecular descriptors related to their anticancer activity. unair.ac.idresearchgate.net

For a series of this compound derivatives, a QSAR model would involve calculating a variety of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and correlating them with a measured biological activity. This would allow for the prediction of the activity of new, unsynthesized derivatives, thereby streamlining the design of more potent compounds. innovareacademics.in

Molecular Docking and Dynamics for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. niscpr.res.in This method is instrumental in understanding the potential biological targets of a compound and the nature of the interactions at the binding site. nih.gov For this compound, molecular docking could be employed to screen for potential protein targets and to visualize how the molecule fits into the binding pocket. Key interactions would likely involve hydrogen bonds from the hydrazine moiety and hydrophobic interactions from the cyclohexyl ring.

Mechanistic Insights into Biological Activities of 2 Methylcyclohexyl Hydrazine Derivatives

Investigation of Enzyme Inhibition Mechanisms

The ability of (2-Methylcyclohexyl)hydrazine derivatives to inhibit specific enzymes is a key area of research. This inhibition can alter metabolic and signaling pathways, leading to various physiological effects.

Hydrazine (B178648) derivatives have historically been recognized as potent inhibitors of monoamine oxidases (MAO), a class of enzymes crucial for the degradation of monoamine neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine. frontiersin.orgwikipedia.org MAOs, which exist in two isoforms (MAO-A and MAO-B), catalyze the oxidative deamination of these amines, a process that produces aldehydes, ammonia, and hydrogen peroxide. nih.gov

The mechanism of inhibition by many hydrazine-based compounds is often irreversible. nih.gov This process typically involves the inhibitor forming a stable, covalent bond with the enzyme, often at its flavin adenine (B156593) dinucleotide (FAD) cofactor, thereby rendering the enzyme inactive. frontiersin.org This inactivation leads to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft, which is the basis for the antidepressant effects of many MAO inhibitors. nih.govnih.gov While phenelzine (B1198762) is a well-studied hydrazine MAO inhibitor, its metabolite, phenylethylidenehydrazine (B3061030) (PEH), is also a weak inhibitor of MAO. psychiatry-psychopharmacology.com The development of MAO inhibitors is considered a significant strategy for addressing neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govnih.gov

Table 1: Examples of Hydrazine Derivatives and their MAO Inhibition

| Compound/Class | Type of Inhibition | Significance | Source(s) |

|---|---|---|---|

| Iproniazid | Irreversible, Non-selective | First-generation antidepressant, spurred development of other MAOIs. | frontiersin.org |

| Hydrazine Derivatives | Irreversible | Form covalent adducts with the FAD cofactor of MAO. | frontiersin.orgnih.gov |

This table provides general examples of hydrazine-class inhibitors to illustrate the mechanism; specific inhibitory data for this compound derivatives were not available in the searched literature.

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). nih.govnih.gov Inhibition of DPP-4 increases the levels of active GLP-1, which in turn enhances glucose-dependent insulin (B600854) secretion, making DPP-4 a key target for the management of type 2 diabetes. nih.govfrontiersin.org

Research has shown that cyclic hydrazine derivatives can act as effective DPP-4 inhibitors. nih.gov For instance, a study identified β-aminoacyl-containing cyclic hydrazine derivatives as a novel class of DPP-4 inhibitors, with specific compounds demonstrating potent activity and selectivity. nih.gov These inhibitors typically bind to the active site of the enzyme, preventing it from cleaving its natural substrates. nih.govnih.gov The development of small, orally available molecules that inhibit DPP-4 has been a major focus in pharmaceutical research. frontiersin.org

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the NAD(P)+-dependent oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. frontiersin.orgwikipedia.org This function is vital for detoxification, particularly for clearing reactive aldehydes that can cause oxidative stress and cellular damage. frontiersin.orgmdpi.com The human genome contains 19 known functional ALDH genes. mdpi.com

The interaction of hydrazine compounds with ALDH is often linked to toxicity. Hydrazines can be metabolized in the body, and their metabolism, or the metabolic disturbances they cause, can lead to the production of aldehydes. nih.gov If the ALDH enzyme system is overwhelmed or inhibited, the accumulation of these aldehydes can be cytotoxic. frontiersin.org For example, ALDH2, the mitochondrial isoform, is crucial for metabolizing acetaldehyde (B116499), a toxic product of alcohol metabolism. wikipedia.orgnih.gov A deficiency in ALDH2 activity leads to the accumulation of acetaldehyde and is associated with an increased risk for certain diseases. wikipedia.orgnih.gov While direct inhibition of ALDH by this compound derivatives is not well-documented as a therapeutic strategy, their metabolic impact on aldehyde pathways remains a subject of toxicological interest. nih.gov

Modulatory Effects on Cellular Signaling Pathways

By inhibiting enzymes like MAO and DPP-4, derivatives of this compound can exert significant modulatory effects on cellular signaling.

Inhibition of MAO directly impacts monoaminergic signaling, which is fundamental to regulating mood, cognition, and motor control. nih.gov The resulting increase in neurotransmitters such as serotonin and dopamine alters the activation of their respective postsynaptic and presynaptic receptors, thereby modulating downstream signaling cascades.

Similarly, the inhibition of DPP-4 modulates the incretin signaling pathway. frontiersin.org Elevated levels of GLP-1 lead to the activation of GLP-1 receptors on pancreatic β-cells, triggering a cascade involving cyclic AMP (cAMP) and protein kinase A (PKA) that culminates in enhanced insulin secretion. nih.govnih.gov Some research also points to the phosphoinositide-3 kinase (PI3K) pathway as being critical for various cellular functions and a target for modulation. google.com In some biological systems, such as the freshwater polyp Hydra vulgaris, receptors for classical neurotransmitters modulate pacemaker activities and coordinate behavior, suggesting that the modulation of cellular signaling through ion channels is an ancient and highly conserved characteristic. nih.gov

Receptor Binding and Antagonistic/Agonistic Mechanisms (e.g., RXRα Antagonism)

The ability of a compound to bind to a specific receptor and either activate it (agonism) or block it (antagonism) is a common mechanism of drug action. While the outline specifies Retinoid X receptor alpha (RXRα) antagonism as an example, specific research data detailing the interaction of this compound or its simple derivatives with RXRα was not found in the provided search results.

However, more complex molecules incorporating a methylcyclohexyl group have been investigated for their receptor-modulating activities in other contexts. For example, certain complex heterocyclic compounds containing this moiety have been designed to modulate the activity of the IL-17A pathway by inhibiting its interaction with its receptor, IL-17RA, a target for inflammatory conditions. google.com This indicates that the methylcyclohexyl group can be incorporated into larger scaffolds that bind to specific biological receptors, although this does not directly imply such activity for the parent this compound compound.

Biochemical Basis of Antimicrobial and Cytotoxic Effects

Hydrazine derivatives, particularly those in the hydrazide-hydrazone class, are known to possess a broad spectrum of biological activities, including antimicrobial and cytotoxic effects. ontosight.aimdpi.comderpharmachemica.com

The biochemical basis for the antimicrobial activity of hydrazones is thought to involve several mechanisms. These compounds can interfere with essential cellular processes in bacteria and fungi. The azomethine group (-NHN=CH-) present in many hydrazone derivatives is considered crucial for their biological activity. derpharmachemica.com Some studies suggest that these compounds may exert their effects by inhibiting microbial enzymes or by disrupting cell wall synthesis.

Table 2: Antimicrobial Activity of Example Hydrazide-Hydrazone Derivatives

| Compound ID | Target Organism | Activity (MIC in μg/mL) | Finding | Source(s) |

|---|---|---|---|---|

| Hydrazide-hydrazone 15 | S. aureus ATCC 6538 | 1.95 - 7.81 | Exhibited very strong activity against Gram-positive bacteria. | mdpi.com |

| Hydrazide-hydrazone 16 | Gram-positive bacteria | 3.91 - 7.81 | Showed strong bactericidal activity. | mdpi.com |

| HD6 | B. subtilis | 8 | Demonstrated promising bactericidal properties. | researchgate.net |

This table presents data for various hydrazide-hydrazone derivatives to illustrate the antimicrobial potential of this class of compounds.

The cytotoxic effects of certain hydrazine derivatives against cancer cells are often linked to their ability to damage DNA. acs.orgnih.gov For example, 1,2-bis(sulfonyl)hydrazine derivatives function as alkylating agents that can modify DNA bases, particularly at the O-6 position of guanine. acs.org This DNA damage disrupts transcription and replication, ultimately leading to cell death. nih.gov Other complex derivatives containing a methylcyclohexyl group have also shown antiproliferative activity, with studies suggesting that the methylcyclohexyl group itself can be key to the cytotoxic effect. jst.go.jp

Interaction with Biological Macromolecules

The interaction of small molecules with biological macromolecules such as proteins and nucleic acids is fundamental to their mechanism of action. nih.gov For hydrazine derivatives, these interactions can be driven by a combination of hydrophobic and electrostatic forces. nih.gov The (2-methylcyclohexyl) group provides a hydrophobic region that can engage with nonpolar pockets in macromolecules, while the polar hydrazine moiety can form hydrogen bonds and other electrostatic interactions.

A direct mechanism of action for a complex hydrazine derivative has been demonstrated in studies with 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-[(methylamino)carbonyl]hydrazine (VNP40101M). Research shows that this compound can directly inactivate the human DNA repair protein O(6)-alkylguanine-DNA alkyltransferase (AGT). researchgate.net The decomposition of VNP40101M generates reactive electrophilic species—both a carbamoylating moiety and an alkylating component—which directly inhibit the AGT protein. researchgate.net The carbamoylating species was found to be a more potent inhibitor of free AGT than the alkylating species. researchgate.net However, when AGT is bound to DNA, its resistance to these inhibitory species increases significantly, highlighting the importance of the cellular context in these interactions. researchgate.net This demonstrates a clear mechanism where a hydrazine derivative, through its reactive breakdown products, can covalently modify and inhibit a key biological macromolecule. researchgate.net

Table 1: Interaction of VNP40101M-Generated Species with O(6)-alkylguanine-DNA alkyltransferase (AGT)

| Interacting Species | Target Macromolecule | Effect | Potency (IC50) |

| Carbamoylating moiety | Free AGT | Direct Inactivation | ~13 µM |

| Alkylating component(s) | Free AGT | Direct Inactivation | ~100 µM |

| VNP40101M | DNA-bound AGT | Markedly reduced inactivation | Not specified |

This table summarizes findings on the direct inhibition of the AGT protein by electrophilic species generated from the decomposition of the hydrazine derivative VNP40101M. researchgate.net

Inducement of Apoptosis and Cell Cycle Modulation

A key mechanism underlying the potential anticancer activity of hydrazine derivatives is their ability to induce programmed cell death (apoptosis) and to interfere with the cell division cycle. nih.govnih.gov Research on hydrazine and its derivatives reveals that these compounds can halt cell proliferation by arresting the cell cycle at various checkpoints. For instance, hydrazine exposure has been shown to cause cell cycle arrest in the S-phase (synthesis phase). nih.gov Other studies on newly synthesized acyl hydrazide derivatives of isoniazid (B1672263) found that specific compounds blocked the cell cycle in the G1 phase. nih.gov